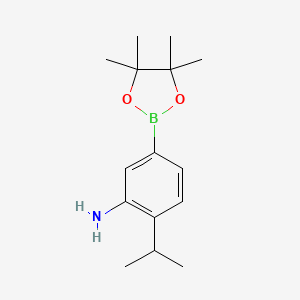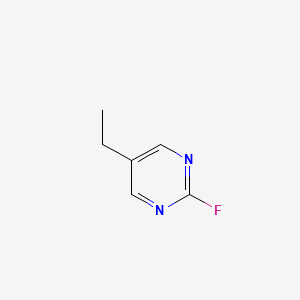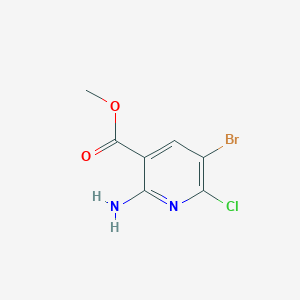![molecular formula C9H24ClNSi B13469646 (Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride CAS No. 2901096-79-3](/img/structure/B13469646.png)
(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride is an organic compound that features both an amine group and a trimethylsilyl group. This compound is often used in organic synthesis due to its unique structural properties, which allow it to participate in various chemical reactions. The presence of the trimethylsilyl group provides steric hindrance, making it a useful protecting group in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride typically involves the reaction of 3-(trimethylsilyl)propylamine with isopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality. The use of high-purity reagents and solvents is crucial to minimize impurities in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted amines or amides.
Oxidation Reactions: Products include amides, nitriles, or carboxylic acids.
Reduction Reactions: Products include secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride involves its ability to act as a nucleophile due to the presence of the amine group. The trimethylsilyl group provides steric protection, allowing selective reactions to occur at the amine site. This compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack or hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethylsilyl)propylamine: Lacks the isopropyl group, making it less sterically hindered.
N-(Trimethylsilyl)ethylamine: Similar structure but with an ethyl group instead of a propyl group.
(Trimethylsilyl)methylamine: Contains a methyl group, resulting in different reactivity.
Uniqueness
(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride is unique due to the combination of the isopropyl and trimethylsilyl groups, which provide both steric hindrance and nucleophilicity. This makes it a versatile reagent in organic synthesis, allowing for selective reactions and protection of functional groups.
Eigenschaften
CAS-Nummer |
2901096-79-3 |
|---|---|
Molekularformel |
C9H24ClNSi |
Molekulargewicht |
209.83 g/mol |
IUPAC-Name |
N-propan-2-yl-3-trimethylsilylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H23NSi.ClH/c1-9(2)10-7-6-8-11(3,4)5;/h9-10H,6-8H2,1-5H3;1H |
InChI-Schlüssel |
LKIONTOSPJNVRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCC[Si](C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13469619.png)


![[5-Amino-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13469632.png)


![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester](/img/structure/B13469641.png)
